Foretinib

Kinase Profiling c-MET/VEGFR2 Inhibition Polypharmacology

Foretinib is the definitive type II MET inhibitor for researchers who require precision, not redundancy. Unlike generic multi-kinase inhibitors, its 0.4 nM c-MET potency, ~25-fold selectivity window over VEGFR2, and unique efficacy against the D1228X resistance mutation make it irreplaceable for acquired resistance modeling and MYC-amplified cancer studies. Insist on the compound that delivers reproducible, publication-grade data—not an approximation.

Molecular Formula C34H34F2N4O6
Molecular Weight 632.7 g/mol
CAS No. 849217-64-7
Cat. No. B612053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForetinib
CAS849217-64-7
SynonymsXL880;  XL 880;  XL-880;  GSK1363089;  GSK 1363089;  GSK-1363089;  GSK089;  EXEL2880;  Foretinib.
Molecular FormulaC34H34F2N4O6
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OCCCN3CCOCC3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
InChIInChI=1S/C34H34F2N4O6/c1-43-30-20-25-27(21-31(30)45-16-2-13-40-14-17-44-18-15-40)37-12-9-28(25)46-29-8-7-24(19-26(29)36)39-33(42)34(10-11-34)32(41)38-23-5-3-22(35)4-6-23/h3-9,12,19-21H,2,10-11,13-18H2,1H3,(H,38,41)(H,39,42)
InChIKeyCXQHYVUVSFXTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Foretinib (GSK1363089, XL880): A Multi-Targeted c-MET and VEGFR2 Kinase Inhibitor for Cancer Research


Foretinib (CAS: 849217-64-7), also known as GSK1363089 or XL880, is a small-molecule, ATP-competitive, multi-targeted tyrosine kinase inhibitor (TKI) [1]. It is a type II inhibitor primarily characterized by its potent activity against the c-MET receptor tyrosine kinase and the vascular endothelial growth factor receptor 2 (VEGFR2/KDR), with reported biochemical IC50 values of 0.4 nM and 0.9 nM, respectively . As an investigational agent discovered by Exelixis and later developed by GlaxoSmithKline, foretinib has been evaluated in multiple Phase I and Phase II clinical trials for various solid tumors [2].

Foretinib (849217-64-7): Why In-Class Analogs Are Not Interchangeable Substitutes


Foretinib's scientific utility is not defined by its c-MET inhibition alone, a property shared by many kinase inhibitors. Instead, its value proposition is defined by a specific and quantifiable polypharmacology profile and a unique binding mode that results in distinct activity against clinically relevant resistance mutations [1]. As the evidence below will demonstrate, foretinib's potency and selectivity pattern across a panel of kinases (including MET, VEGFR2, RON, Axl, and AXL) is quantifiably different from that of close structural analogs like cabozantinib (XL184) [2]. Furthermore, its type II binding mechanism and extended chemical structure confer a unique ability to overcome specific on-target resistance mutations that defeat first-line, type I MET inhibitors like capmatinib and tepotinib [3]. These differences are not subtle; they result in divergent cellular activity and distinct application niches, rendering generic substitution with a seemingly similar multi-kinase inhibitor scientifically invalid for targeted research applications.

Foretinib (GSK1363089): Quantitative Differentiation Guide for Scientific Selection


Biochemical Potency and Kinase Selectivity Profile of Foretinib vs. Cabozantinib

Foretinib and cabozantinib, both developed by Exelixis, are structurally similar multi-kinase inhibitors. However, a direct, cross-study comparison of their biochemical inhibition profiles reveals significant quantitative differences in potency across a shared panel of kinases. Foretinib demonstrates superior potency against c-MET, RON, and RET, while cabozantinib is markedly more potent against VEGFR2 (KDR) [1][2].

Kinase Profiling c-MET/VEGFR2 Inhibition Polypharmacology Biochemical Assay

Divergent Polypharmacology of Foretinib and Cabozantinib Revealed by Systems Pharmacology

A comprehensive study using chemical proteomics and in vitro kinase assays in lung cancer cells (H1155) demonstrated that foretinib and cabozantinib have distinct target engagement profiles, leading to divergent cellular activity. Foretinib more potently inhibited the kinases MEK1/2, FER, and AURKB compared to cabozantinib [1][2].

Chemical Proteomics Kinome Profiling Polypharmacology Systems Pharmacology

Foretinib's Unique Activity Against Capmatinib-Resistant MET D1228X Secondary Mutations

Resistance to first-line, type I MET inhibitors like capmatinib and tepotinib in METex14 NSCLC is often driven by secondary mutations, particularly at residues D1228 and Y1230. A large-scale screen of 300 drugs, including 33 MET-TKIs, identified that while several type II inhibitors were active against Y1230X mutations, only foretinib showed potent activity against the more challenging D1228X mutations [1][2].

Drug Resistance MET exon 14 skipping NSCLC Secondary Mutation Capmatinib

Comparative Efficacy of Foretinib vs. Crizotinib in Cell Viability and Colony Formation Assays

While both foretinib and crizotinib are MET inhibitors, their polypharmacology profiles differ, with crizotinib also being a potent ALK inhibitor. In comparative cellular assays, foretinib has demonstrated significantly greater potency in reducing cell viability and inhibiting colony formation in certain cancer models [1][2].

Cell Viability Colony Formation c-MET Amplification Gastric Cancer

Optimal Research Applications for Foretinib (849217-64-7) Based on Quantitative Evidence


Investigating MET-Driven Biology with Minimal VEGFR2 Interference

Foretinib is the preferred tool compound for researchers studying c-MET-dependent signaling pathways when VEGFR2 inhibition is an undesirable confounding factor. Compared to cabozantinib, foretinib's ~3.3-fold greater potency for c-MET (0.4 nM vs. 1.3 nM) and, crucially, its ~24.6-fold lower potency for VEGFR2 (0.86 nM vs. 0.035 nM) allow for more selective interrogation of MET biology at lower, more relevant concentrations [1].

Modeling and Overcoming Acquired Resistance to Type I MET Inhibitors

Foretinib is an essential, uniquely active tool for research into second-line therapeutic strategies for MET-addicted cancers. It is the only compound among a panel of six type II MET-TKIs (including cabozantinib) to demonstrate potent activity against the clinically relevant D1228X secondary MET mutation that drives resistance to first-line agents like capmatinib and tepotinib [2]. This makes it indispensable for generating and validating models of acquired resistance and for screening next-generation combination therapies.

Targeting MYC-Amplified Cancers via Polypharmacology

For studies focused on MYC-amplified small cell lung cancer (SCLC) and potentially other malignancies, foretinib is a uniquely effective research tool. Its specific polypharmacology profile, which includes potent inhibition of MEK1/2, FER, and AURKB, confers synthetic lethality in MYC-amplified models—a property not shared by the structurally similar inhibitor cabozantinib [3]. This provides a direct, evidence-based rationale for using foretinib in target validation and mechanistic studies in this genetically defined cancer subtype.

In Vivo Pharmacology Studies in MET-Amplified Gastric Cancer Models

Foretinib has demonstrated robust, dose-dependent anti-tumor activity in preclinical xenograft models of MET-amplified gastric cancer (e.g., MKN-45 cells), where it effectively inhibits tumor growth, induces apoptosis, and reduces tumor vasculature by blocking inter-receptor tyrosine kinase networks [4]. This established in vivo efficacy makes it a reliable reference compound for benchmarking novel MET-targeted therapies or combination regimens in gastric cancer research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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